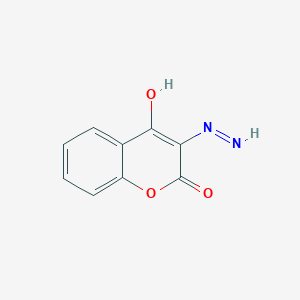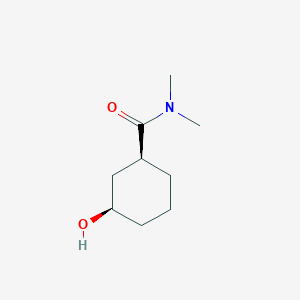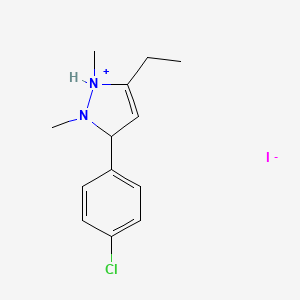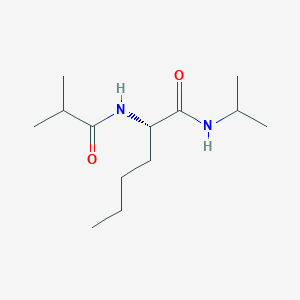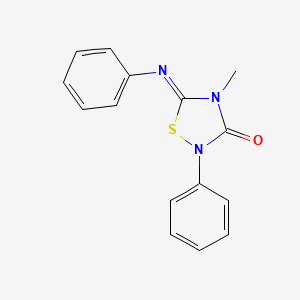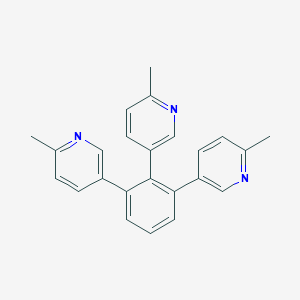![molecular formula C12H10BrNOS B14584790 Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- CAS No. 61201-13-6](/img/structure/B14584790.png)
Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- is an organic compound with a complex structure that includes a bromophenyl group and a methylthio-pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides like bromine (Br₂) and chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol.
科学的研究の応用
Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding, while the methylthio-pyrrole moiety can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Benzophenone, 4-bromo-: Similar structure but lacks the methylthio-pyrrole moiety.
(4-Bromophenyl)(p-tolyl)methanone: Similar structure but with a different substituent on the phenyl ring.
Ethanone, 2-bromo-1-(4-methylphenyl)-: Similar structure but with a different functional group.
Uniqueness
Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- is unique due to the presence of both the bromophenyl and methylthio-pyrrole groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
特性
CAS番号 |
61201-13-6 |
|---|---|
分子式 |
C12H10BrNOS |
分子量 |
296.18 g/mol |
IUPAC名 |
(4-bromophenyl)-(2-methylsulfanyl-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C12H10BrNOS/c1-16-12-10(6-7-14-12)11(15)8-2-4-9(13)5-3-8/h2-7,14H,1H3 |
InChIキー |
IUSMAEHOUPYLAF-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CN1)C(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


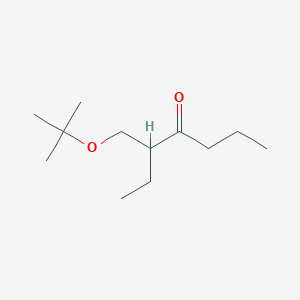


![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14584735.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine](/img/structure/B14584741.png)
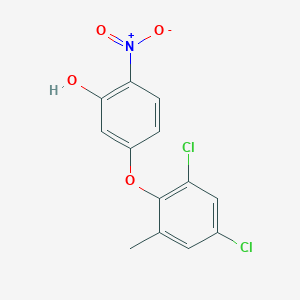

![1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine](/img/structure/B14584762.png)
